![molecular formula C14H18FNO4 B558692 Boc-3-fluoro-L-phenylalanine CAS No. 114873-01-7](/img/structure/B558692.png)
Boc-3-fluoro-L-phenylalanine
Overview
Description
Boc-3-fluoro-L-phenylalanine (Boc-F-Phe) is an amino acid derivative that has been increasingly studied due to its potential applications in the synthesis of peptides and proteins in a variety of scientific fields. Boc-F-Phe has been found to be useful in the synthesis of peptides and proteins with improved properties and biological activities. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Boc-F-Phe.
Scientific Research Applications
Pharmaceutical Intermediates
Boc-3-fluoro-L-phenylalanine, also known as Boc-Phe(3-F)-OH, is utilized as an intermediate in pharmaceutical manufacturing. These intermediates are crucial components in the synthesis of more complex drug molecules. The presence of the fluorine atom can influence the biological activity of the resulting pharmaceuticals, potentially leading to improved efficacy or reduced side effects .
Enzyme Inhibition
Fluorinated phenylalanines, including Boc-Phe(3-F)-OH, have been explored for their role as potential enzyme inhibitors. The introduction of fluorine atoms can enhance binding affinity to the active sites of enzymes, thereby modulating their activity. This property is particularly valuable in the development of new treatments for diseases where enzyme activity is dysregulated .
Therapeutic Agents
The compound’s unique structure allows it to be considered for use as a therapeutic agent. Its incorporation into peptides and proteins can result in modified biological properties, which can be harnessed for therapeutic purposes. Research into fluorinated amino acids like Boc-Phe(3-F)-OH is ongoing to determine their full potential in medicine .
Imaging and Diagnostics
Boc-Phe(3-F)-OH may also play a role in imaging and diagnostics, particularly in positron emission tomography (PET) imaging. Fluorinated compounds are often used in PET scans to visualize biological processes, including tumor metabolism and growth patterns. The compound’s fluorine atom makes it a candidate for such applications .
Mechanism of Action
Target of Action
Boc-3-fluoro-L-phenylalanine, also known as Boc-Phe(3-F)-OH, is a derivative of phenylalanine, an essential amino acid. The primary targets of this compound are proteins and peptides, where it is incorporated into their structure . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Mode of Action
The mode of action of Boc-3-fluoro-L-phenylalanine involves its incorporation into proteins and peptides, which increases their catabolic stability . This is particularly beneficial in therapeutic proteins and peptide-based vaccines . The compound plays an important role as potential enzyme inhibitors as well as therapeutic agents .
Biochemical Pathways
The biochemical pathways affected by Boc-3-fluoro-L-phenylalanine are primarily those involving protein synthesis and degradation. The compound influences aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.
Result of Action
The result of Boc-3-fluoro-L-phenylalanine’s action is the modulation of the properties of peptides and proteins, influencing their stability and interactions . This can lead to enhanced therapeutic properties, making the compound a valuable tool in drug research .
Action Environment
The action of Boc-3-fluoro-L-phenylalanine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8 °C , suggesting that temperature can affect its stability
properties
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCREICRYPTTL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-fluoro-L-phenylalanine | |
CAS RN |
114873-01-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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